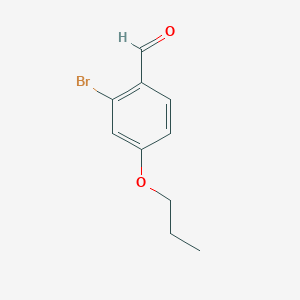

2-Bromo-4-propoxybenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUSIXHXCJBYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architectural Mastery in Organic Synthesis: A Technical Review of Ortho-Brominated Benzaldehyde Derivatives

Executive Summary

In the intricate landscape of modern synthetic chemistry, the strategic selection of molecular building blocks dictates the efficiency and scalability of drug discovery pipelines. 2-Bromobenzaldehyde (2-BBA) and its derivatives have emerged as privileged scaffolds, bridging the gap between simple aromatics and highly complex polycyclic systems[1]. This technical guide explores the mechanistic duality of 2-BBA, detailing how its unique structural properties are leveraged in transition-metal-catalyzed cross-couplings, cascade annulations, and the synthesis of advanced pharmaceutical intermediates.

Mechanistic Duality: The Ortho-Effect

The synthetic utility of 2-bromobenzaldehyde is fundamentally rooted in its bifunctional nature. The molecule possesses two distinct, highly reactive centers positioned in close spatial proximity (the ortho-relationship)[1]:

-

The Aldehyde Moiety: A highly electrophilic center primed for nucleophilic attack, facilitating condensation reactions, Schiff base formation, and reductive aminations.

-

The Aryl Bromide Moiety: A prime target for oxidative addition by low-valent transition metals (such as Pd(0) or Cu(I)), enabling a vast array of cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig)[2].

This proximity effect is the critical driver for cascade reactions. It allows an initial intermolecular coupling at one functional group to be rapidly followed by an intramolecular cyclization at the other, bypassing the need for stepwise isolation of intermediates and driving the thermodynamic formation of fused heterocycles[2].

Caption: Logical workflow of 2-bromobenzaldehyde dual reactivity leading to polycyclic heterocycles.

Catalytic Architectures and Transformations

Palladium-Catalyzed Cross-Coupling and Carboamination

Palladium catalysis unlocks the aryl bromide moiety of 2-BBA. A highly sophisticated application of this is the synthesis of tetrahydroindoloisoquinolines via an intramolecular Pd-catalyzed alkene carboamination[3]. In this workflow, 2-BBA is first subjected to reductive amination with 2-allylaniline. The resulting intermediate undergoes Pd-catalyzed cyclization where the palladium inserts into the C-Br bond, followed by intramolecular carbopalladation across the tethered alkene, and finally reductive elimination to yield the complex polycyclic core[3].

Furthermore, 2-BBA demonstrates exceptional reactivity in aqueous media. Treatment of 2-BBA with diphenylindium species under palladium catalysis yields 2-biphenylcarbaldehyde quantitatively, proving that the scaffold remains robust even under environmentally benign, aqueous cross-coupling conditions[4].

Caption: Mechanistic pathway of intramolecular Pd-catalyzed alkene carboamination.

Copper-Catalyzed Cycloadditions

Beyond palladium, copper catalysis leverages 2-BBA for the synthesis of aza-fused polycyclic quinolines and 1-substituted indazoles[2]. A prominent modern application utilizes Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—or "Click Chemistry"—to generate quinoline-based 1,2,3-triazole hybrids. These hybrids are engineered by converting the aldehyde of 2-BBA into a terminal alkyne, which is subsequently "clicked" with an azido-quinoline, yielding molecular architectures with potent antimalarial and antiviral properties[5].

Pharmaceutical Applications in Drug Discovery

The structural versatility of 2-BBA translates directly into high-value pharmaceutical applications:

-

Anticancer Agents: 2-BBA is a critical starting material in the total enantioselective synthesis of (-)-taxol, one of the most widely utilized chemotherapeutics[2]. Additionally, 2-BBA derivatives are employed to synthesize pyrazolo[3,4-b]quinolines, which function as targeted protein kinase inhibitors in oncology[6].

-

Antibacterial Nucleoside Analogs: Recent breakthroughs have utilized 2-BBA derivatives to synthesize MCCB-04-35 and MCCB-04-37. These novel nucleoside analogs exhibit potent intracellular and in vivo activity against Mycobacterium avium, demonstrating the scaffold's utility in combating resistant bacterial strains[7].

Quantitative Data: Reaction Efficacy

The table below summarizes the catalytic conditions and quantitative yields of key 2-BBA transformations, highlighting the efficiency of these synthetic pathways.

| Target Compound / Scaffold | Catalyst System | Key Reagents / Conditions | Yield | Ref. |

| 2-Biphenylcarbaldehyde | Pd Catalyst | Diphenylindium, Aqueous THF, NaHCO₃ | 100% (Quant.) | [4] |

| Quinoline-1,2,3-Triazole Hybrid | CuSO₄ (20 mol%) | Sodium ascorbate, tBuOH/H₂O (1:1), 65 °C | 77% | [5] |

| Pyrazolo[3,4-b]quinolines | Microwave-assisted | 2-BBA derivatives, solvent-free/aqueous | 68–76% | [6] |

| Tetrahydroindoloisoquinolines | Pd(OAc)₂ | 2-Allylanilines, LiAlH₄ reduction, Base | 55–65% | [3] |

Self-Validating Experimental Protocols

To ensure scientific reproducibility, the following protocol details the synthesis of quinoline-triazole hybrids, explicitly outlining the causality behind each experimental choice to create a self-validating system.

Protocol: Cu(I)-Catalyzed Click Synthesis of Quinoline-Triazole Hybrids[5]

Objective: Synthesize 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

Phase 1: O-Alkylation (Precursor Generation)

-

Reaction Setup: Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 equiv) in anhydrous DMF.

-

Causality: DMF is a polar aprotic solvent that perfectly solvates the reactants without hydrogen-bonding to the nucleophile, maximizing the reactivity of the phenoxide ion.

-

-

Deprotonation: Add anhydrous K₂CO₃ (excess) and stir for 15 minutes.

-

Causality: K₂CO₃ acts as a mild base to deprotonate the hydroxyl group, generating a highly nucleophilic phenoxide intermediate.

-

-

Electrophilic Attack: Dropwise add propargyl bromide (1.5 equiv).

-

Causality: Dropwise addition prevents localized concentration spikes, minimizing dialkylation or polymerization side reactions.

-

-

Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The disappearance of the phenol spot and emergence of a less polar spot confirms O-alkylation. Quench with water, extract with CH₂Cl₂, and recrystallize to isolate the terminal alkyne intermediate.

Phase 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Solvent System: Suspend the alkyne intermediate and 4-azido-7-chloroquinoline (1.0 equiv) in a 1:1 mixture of tBuOH and water.

-

Causality: This specific biphasic solvent system is critical; tBuOH dissolves the organic substrates, while water solvates the inorganic catalysts, creating an optimal interfacial reaction zone.

-

-

Catalyst Generation: Add sodium ascorbate (0.4 equiv) followed by CuSO₄ (20 mol%).

-

Causality: CuSO₄ is stable and easy to handle. Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ, preventing the disproportionation or oxidation of Cu(I) back to Cu(II), which would halt the catalytic cycle.

-

-

Cyclization: Stir at 65 °C for 24 hours.

-

Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the bulky quinoline and bromobenzaldehyde moieties during the formation of the metallacycle intermediate.

-

-

Validation Checkpoint: Isolate the product via column chromatography. Confirm structural integrity using ¹H-NMR. A diagnostic singlet at ~5.53 ppm (C13-methylene) and ~10.30 ppm (C20-aldehydic proton) definitively validates the regioselective formation of the 1,4-disubstituted 1,2,3-triazole hybrid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-溴苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel nucleoside analogs exhibit potent intracellular and in vivo activities against Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Qualifying 2-Bromo-4-propoxybenzaldehyde

For professionals in the fields of medicinal chemistry, organic synthesis, and drug development, the quality and reliable sourcing of key chemical intermediates are paramount. 2-Bromo-4-propoxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of a variety of complex molecules and active pharmaceutical ingredients (APIs). Its specific substitution pattern—an aldehyde for reactivity, a bromine for cross-coupling, and a propoxy group for modifying solubility and interactions—makes it a versatile reagent.

This in-depth technical guide provides a comprehensive overview of the commercial supplier landscape for 2-Bromo-4-propoxybenzaldehyde. It is designed to equip researchers, scientists, and procurement specialists with the necessary information to not only source this compound but also to establish a robust framework for its quality assessment, ensuring the integrity and reproducibility of their research and development endeavors.

Chemical Profile and Significance

Before engaging with suppliers, it is essential to have a clear profile of the target molecule.

-

IUPAC Name: 2-Bromo-4-propoxybenzaldehyde

-

Molecular Formula: C₁₀H₁₁BrO₂

-

Molecular Weight: 243.10 g/mol

-

CAS Number: 1427080-55-4

-

Chemical Structure:

The utility of this compound often lies in multi-step synthetic pathways where the aldehyde can be used for forming Schiff bases or undergoing olefination reactions, while the bromo-aromatic moiety is primed for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations.

Commercial Supplier Landscape

The availability of 2-Bromo-4-propoxybenzaldehyde can range from major global suppliers to smaller specialized chemical providers. The choice of supplier often depends on a balance of required purity, scale (milligrams to kilograms), lead time, and cost. Below is a comparative analysis of representative suppliers.

| Supplier | Typical Purity | Available Quantities | Key Documentation | Notes |

| BLD Pharm | >95% | Grams to Kilograms | CoA, SDS | Often provides a direct point of contact for technical inquiries.[1] |

| Sigma-Aldrich (Merck) | ≥97% | Research quantities (g) | CoA, SDS, Technical Docs | Extensive quality control documentation and a global distribution network.[2] |

| Thermo Fisher Scientific (Alfa Aesar) | Typically ~98% | Research quantities (g) | CoA, SDS | Strong portfolio in research chemicals with reliable lot-to-lot consistency.[3][4][5] |

| Enamine | >95% | Grams | CoA, SDS | Known for a vast library of building blocks for drug discovery. |

| ChemScene | ≥97% | Milligrams to Grams | CoA, HPLC/NMR data | Often provides analytical spectra directly on their website for specific batches.[6] |

Note: This table is representative and not exhaustive. Researchers should always verify current specifications and availability directly with the suppliers.

Procurement and Quality Validation Workflow

A systematic approach to procurement and quality validation is critical to mitigate risks associated with chemical purity. Simply relying on the supplier's label is insufficient for rigorous scientific work. The following workflow provides a self-validating system for ensuring the quality of incoming materials.

Caption: Procurement and In-House Quality Validation Workflow.

This workflow emphasizes that the supplier's Certificate of Analysis (CoA) is a starting point, which must be independently verified through in-house analytical testing before the material is released for use in experiments.

Technical Deep Dive: Analytical Methodologies for Quality Control

To ensure the identity and purity of 2-Bromo-4-propoxybenzaldehyde, a multi-faceted analytical approach is recommended, employing orthogonal methods that measure different chemical properties.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, capable of separating the main compound from non-volatile impurities.[7][8]

Protocol: Purity Determination by Reversed-Phase HPLC

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: Start with a 60:40 (A:B) mixture, ramping to 10:90 (A:B) over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A high-purity sample should exhibit a major peak with minimal secondary peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing volatile impurities and confirming the molecular weight of the main component.[9]

Protocol: Identity and Volatile Impurity Analysis by GC-MS

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Injection: 1 µL of a ~1 mg/mL solution in ethyl acetate, splitless injection.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

-

Analysis: Confirm the identity by matching the mass spectrum of the main peak with the expected fragmentation pattern and molecular ion (M⁺ at m/z 242/244 due to bromine isotopes). Impurities can be tentatively identified via library search.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is indispensable for confirming the chemical structure. It provides definitive proof of the compound's identity by showing the expected proton signals, integrations, and coupling patterns. For quantitative purposes, qNMR (quantitative NMR) can determine absolute purity against a certified internal standard.[7]

Synthesis & Impurity Profiling

Understanding the synthetic route is key to predicting potential impurities. A common method for synthesizing aryl propoxy ethers is the Williamson ether synthesis.

Plausible Synthetic Route:

The synthesis likely involves the propylation of 2-bromo-4-hydroxybenzaldehyde with a propylating agent (e.g., 1-bromopropane or propyl iodide) in the presence of a base like potassium carbonate (K₂CO₃).

Potential Process-Related Impurities:

-

Starting Material: Unreacted 2-bromo-4-hydroxybenzaldehyde.

-

Reagent-Related: Impurities from the propylating agent.

-

Side-Products: Over-alkylation or side reactions, although less common for this specific structure.

-

Isomers: Positional isomers if the initial bromination of the precursor was not perfectly regioselective.

These potential impurities should be specifically looked for during HPLC and GC-MS analysis.

Safety, Handling, and Storage

Substituted benzaldehydes require careful handling. While the specific SDS for this compound must be consulted, related compounds provide a general safety profile.[3][10]

-

Hazards:

-

Handling Precautions:

-

Storage:

Conclusion

Sourcing 2-Bromo-4-propoxybenzaldehyde for high-stakes research and development requires more than a simple transaction. It demands a rigorous, science-led approach to supplier selection and quality validation. By implementing a comprehensive workflow that combines supplier documentation review with orthogonal in-house analytical testing, researchers can ensure the chemical integrity of their starting materials. This diligence is fundamental to achieving reliable, reproducible results and accelerating the path from discovery to innovation.

References

- A Comparative Guide to Assessing the Purity of Synthesized 2-[3-(benzyloxy)phenyl]benzaldehyde. (2025). BenchChem.

- SAFETY DATA SHEET - 4-Bromobenzaldehyde. (2009, September 22). Fisher Scientific.

-

Ballesteros, E., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1300, 180-6. Available at: [Link]

- SAFETY DATA SHEET - 2-Bromo-4-methoxybenzaldehyde. Fisher Scientific.

- SAFETY DATA SHEET - Benzaldehyde, 4-propoxy-. (2025, September 23). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2026, March 5). MilliporeSigma.

- Safety Data Sheet - Version 5.0. (2014, September 18). LGC Standards.

- 43192-31-0|2-Bromo-4-methoxybenzaldehyde. BLD Pharm.

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone... (n.d.). RSC Advances. Available at: [Link]

-

Certificate of analysis - 2-Propoxybenzaldehyde. Alfa Aesar. Available at: [Link]

-

Certificate of analysis - 2-Bromo-4-methoxybenzaldehyde. Alfa Aesar. Available at: [Link]

-

2-Bromo-4-methoxybenzaldehyde. PubChem. Available at: [Link]

-

HPLC - UV chromatography determination of benzaldehyde... (n.d.). ResearchGate. Available at: [Link]

-

Mashayekhi, H. A., et al. (2011). Rapid and sensitive determination of benzaldehyde... Analytical Sciences, 27(8), 865-8. Available at: [Link]

-

Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem.com. Available at: [Link]

-

2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

can anyone suggest a method to synthesize 2-bromo benzaldehyde... (2023, February 10). Reddit. Available at: [Link]

-

4-Propoxybenzaldehyde. (n.d.). PubChem. Available at: [Link]

Sources

- 1. 43192-31-0|2-Bromo-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-4-methoxybenzaldehyde 97 43192-31-0 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Bromo-4-methoxybenzaldehyde, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Bromo-4-methoxybenzaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. lgcstandards.com [lgcstandards.com]

Synthetic Routes to 2-Bromo-4-propoxybenzaldehyde: An Application Note for Advanced Chemical Synthesis

Introduction

2-Bromo-4-propoxybenzaldehyde is a key substituted benzaldehyde derivative that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its utility is prominent in the development of novel pharmaceuticals, agrochemicals, and materials science, where the strategic placement of the bromo, propoxy, and aldehyde functionalities allows for diverse downstream chemical transformations. This application note provides a detailed guide to two distinct and reliable synthetic routes for the preparation of 2-Bromo-4-propoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Each route is presented with a thorough mechanistic explanation, a step-by-step experimental protocol, and a comparative analysis to aid in the selection of the most suitable method based on available starting materials, desired scale, and laboratory capabilities.

Route 1: Williamson Ether Synthesis from a Brominated Phenolic Precursor

This synthetic approach commences with the readily available 2-bromo-4-hydroxybenzaldehyde and introduces the propoxy group in the final step via a classic Williamson ether synthesis. This method is advantageous when the brominated phenolic aldehyde is the more accessible starting material.

Reaction & Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In this route, the phenolic proton of 2-bromo-4-hydroxybenzaldehyde is first abstracted by a suitable base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This in situ generated nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide, in this case, 1-bromopropane, to yield the desired 2-Bromo-4-propoxybenzaldehyde.[2] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.[3]

Experimental Protocol: Synthesis of 2-Bromo-4-propoxybenzaldehyde via Williamson Ether Synthesis

Materials:

-

2-bromo-4-hydroxybenzaldehyde (1.0 eq)

-

1-bromopropane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (5-10 mL per gram of aldehyde).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Slowly add 1-bromopropane (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF used).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Bromo-4-propoxybenzaldehyde as a solid or oil.[4]

Route 2: Electrophilic Aromatic Substitution on a Propoxy-Substituted Precursor

This alternative strategy begins with 4-propoxybenzaldehyde and introduces the bromine atom at the ortho position through an electrophilic aromatic substitution reaction. This route is preferable when 4-propoxybenzaldehyde is the more readily available starting material.

Reaction & Mechanism

The propoxy group is an ortho-, para-directing and activating group in electrophilic aromatic substitution due to the lone pairs on the oxygen atom that can be donated to the aromatic ring, stabilizing the arenium ion intermediate. The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position. In this case, the strong activating effect of the propoxy group overrides the deactivating effect of the aldehyde, directing the bromination to the positions ortho and para to the propoxy group. Due to steric hindrance from the adjacent aldehyde group, bromination occurs predominantly at the ortho position. The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid catalyst, although for highly activated rings, a catalyst may not be necessary.[5][6]

Experimental Protocol: Synthesis of 2-Bromo-4-propoxybenzaldehyde via Ortho-Bromination

Materials:

-

4-propoxybenzaldehyde (1.0 eq)

-

Molecular bromine (Br₂) (1.05 eq)

-

Glacial acetic acid

-

Sodium thiosulfate solution (10% aqueous)

-

Sodium bicarbonate solution (saturated aqueous)

-

Dichloromethane

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-propoxybenzaldehyde (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of 4-propoxybenzaldehyde over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield pure 2-Bromo-4-propoxybenzaldehyde.[4]

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Williamson Ether Synthesis | Route 2: Ortho-Bromination |

| Starting Material | 2-bromo-4-hydroxybenzaldehyde | 4-propoxybenzaldehyde |

| Key Transformation | Sₙ2 Nucleophilic Substitution | Electrophilic Aromatic Substitution |

| Reagents | 1-bromopropane, K₂CO₃, DMF | Br₂, Acetic Acid |

| Potential Side Reactions | Incomplete reaction, O- vs. C-alkylation (minor) | Over-bromination (dibromination), oxidation of the aldehyde |

| Yield | Generally high | Moderate to high, dependent on conditions |

| Purification | Column Chromatography | Column Chromatography |

| Advantages | Regioselective, well-established reaction | Direct bromination, potentially fewer steps if starting material is readily available |

| Disadvantages | Requires pre-functionalized starting material | Potential for regioisomers, handling of bromine |

Visualizing the Synthetic Workflows

Caption: Comparative workflow of the two synthetic routes to 2-Bromo-4-propoxybenzaldehyde.

Conclusion

Both the Williamson ether synthesis and the ortho-bromination routes offer viable and effective methods for the synthesis of 2-Bromo-4-propoxybenzaldehyde. The choice between these two pathways will largely be dictated by the availability and cost of the respective starting materials. For laboratories with access to 2-bromo-4-hydroxybenzaldehyde, the Williamson ether synthesis provides a highly reliable and regioselective method. Conversely, if 4-propoxybenzaldehyde is the more accessible precursor, direct bromination offers a more direct, albeit potentially less selective, approach. The detailed protocols and comparative analysis provided in this application note are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

- Hassal, C. H. Organic Reactions, 1957, 9, 73-106.

- Leffler, J. E. Chemical Reviews, 1949, 45 (2), 385–410.

- Dakin, H. D. American Chemical Journal, 1909, 42, 477-498.

- Torrey, H. A.; Kipper, H. B. Journal of the American Chemical Society, 1909, 31 (5), 583–585.

- Brady, O. S.; Williams, P. N. Journal of the Chemical Society, Transactions, 1915, 107, 1858-1862.

- Menzel, K.; et al. The Journal of Organic Chemistry, 2011, 76 (14), 5689–5697.

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

West Virginia University. The Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PrepChem. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 6. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

Application Note: Williamson Ether Synthesis of 2-Bromo-4-propoxybenzaldehyde

Introduction & Strategic Rationale

The Williamson ether synthesis remains the premier methodology for 1[1]. The synthesis of 2-Bromo-4-propoxybenzaldehyde from 2-bromo-4-hydroxybenzaldehyde and 1-bromopropane is a critical transformation in drug development. It yields a versatile building block equipped with an ether linkage, a reactive aldehyde, and a 2[2].

Causality in Reagent Selection:

-

The Base (K₂CO₃): While stronger bases like3[3], anhydrous Potassium Carbonate (K₂CO₃) is strategically selected here. The phenolic hydroxyl group is sufficiently acidic (pKa ~8, enhanced by the electron-withdrawing aldehyde and ortho-bromo groups) to be4[4]. Crucially, using a mild base prevents unwanted side reactions at the aldehyde moiety, such as the Cannizzaro reaction or aldol condensations, ensuring high chemoselectivity.

-

The Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the potassium cation while leaving the1[1].

-

The Electrophile (1-Bromopropane): As a primary alkyl halide, 1-bromopropane presents minimal steric hindrance, which is a fundamental requirement to 1[1].

Experimental Workflow

Experimental workflow for the Williamson ether synthesis of 2-Bromo-4-propoxybenzaldehyde.

Quantitative Data & Reagent Preparation

For a standard 10 mmol scale synthesis, the following stoichiometric ratios ensure complete conversion while maintaining a manageable impurity profile.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| 2-Bromo-4-hydroxybenzaldehyde | 201.02 | 1.0 | 10.0 | 2.01 g |

| 1-Bromopropane | 123.00 | 1.2 | 12.0 | 1.48 g (1.09 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 15.0 | 2.07 g |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | - | 15 mL |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction | - | 3 x 20 mL |

Step-by-Step Self-Validating Protocol

Phase 1: Nucleophile Generation

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-hydroxybenzaldehyde (2.01 g, 10.0 mmol).

-

Solvation: Dissolve the starting material in 15 mL of anhydrous DMF. Ensure the solution is entirely clear before proceeding.

-

Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) in one portion. The mixture will form a suspension. Stir at room temperature for 30 minutes.

-

Self-Validation Check: The suspension will exhibit a slight color shift (typically deepening to a yellow/orange hue), confirming the generation of the phenoxide anion.

-

Phase 2: SN₂ Alkylation

-

Addition: Carefully add 1-Bromopropane (1.09 mL, 12.0 mmol) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath or heating mantle.

-

In-Process Control (IPC): After 4 hours, monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1 v/v) mobile phase.

-

Self-Validation Check: On a normal-phase silica TLC plate, the product ether will appear as a new, distinct spot with a higher Retention factor (Rf) than the highly polar, hydrogen-bonding starting phenol. Continue heating until the starting material spot is completely consumed.

-

Phase 3: Workup and Isolation

-

Quenching: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water.

-

Causality: This quenches the reaction and solubilizes the DMF and inorganic salts, driving the organic product out of the aqueous phase.

-

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash vigorously with distilled water (3 x 20 mL).

-

Self-Validation Check: The significant volume of water ensures the complete removal of DMF, which would otherwise co-elute and complicate concentration and purification. Follow with a final wash using saturated aqueous NaCl (brine, 20 mL) to pre-dry the organic layer.

-

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) until the drying agent flows freely. Filter the mixture.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4-propoxybenzaldehyde as an oil or low-melting solid.

Phase 4: Purification

-

Chromatography: Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes) to achieve >95% purity, rendering it suitable for downstream pharmaceutical applications.

References

-

Can anyone help me with a Williamson ether synthesis? - ResearchGate. Available at:[Link]

-

Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

Sources

The Alchemist's Guide: Synthesizing Novel Heterocyclic Scaffolds from 2-Bromo-4-propoxybenzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic synthesis of diverse and medicinally relevant heterocyclic compounds from the versatile starting material, 2-Bromo-4-propoxybenzaldehyde. This document moves beyond a simple recitation of steps, providing in-depth procedural logic, mechanistic insights, and comparative data to empower researchers in drug discovery and chemical synthesis. We will explore multi-step, yet highly efficient, pathways to construct key heterocyclic cores including Quinolines, Benzofurans, and Benzothiazoles. Each section is a self-contained module with detailed experimental protocols, data tables, and workflow visualizations to ensure reproducibility and facilitate adaptation.

Introduction: The Strategic Value of 2-Bromo-4-propoxybenzaldehyde

2-Bromo-4-propoxybenzaldehyde is a valuable and strategically functionalized aromatic building block. Its utility stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the aryl bromide, and the propoxy ether.

-

The Aldehyde (-CHO): This group serves as an electrophilic handle for a multitude of classical carbonyl reactions, including condensations, olefinations, and reductive aminations. It is the primary anchor for building the initial framework of the target heterocycle.

-

The Bromo (-Br) Group: Positioned ortho to the aldehyde, the bromine atom is a linchpin for modern cross-coupling chemistry. It can be readily transformed into other key functionalities or participate directly in palladium- or copper-catalyzed cyclization reactions. Its reactivity is a key enabler for ring closure.

-

The Propoxy (-OPr) Group: Located para to the aldehyde, this group modulates the electronic properties of the benzene ring and provides a lipophilic handle, which can be crucial for influencing the pharmacokinetic properties of the final compounds.

This guide will demonstrate how to leverage this inherent reactivity in a logical sequence to access complex heterocyclic systems. The overarching strategy often involves an initial functional group interconversion at the bromo-position, followed by a cyclization reaction driven by the ortho-aldehyde.

Part 1: Synthesis of 6-Propoxyquinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents.[1] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a direct and powerful method for constructing the quinoline core.[2][3][4]

To utilize this method, 2-Bromo-4-propoxybenzaldehyde must first be converted to its 2-amino analogue. This is efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Workflow for 6-Propoxyquinoline Synthesis

Caption: General workflow for the synthesis of 6-propoxyquinolines.

Protocol 1.1: Synthesis of 2-Amino-4-propoxybenzaldehyde

This protocol describes the palladium-catalyzed amination of 2-Bromo-4-propoxybenzaldehyde. Benzophenone imine is used as an ammonia surrogate, which is cleaved under mild acidic conditions during workup.

Materials:

-

2-Bromo-4-propoxybenzaldehyde

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

2 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-4-propoxybenzaldehyde (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), and BINAP (0.03 equiv).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add anhydrous toluene, followed by benzophenone imine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and add 2 M HCl. Stir vigorously for 1 hour to hydrolyze the imine.

-

Neutralize the mixture by carefully adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield 2-Amino-4-propoxybenzaldehyde.

Protocol 1.2: Friedländer Synthesis of a 2,3-Disubstituted-6-propoxyquinoline

This protocol details the acid-catalyzed condensation of 2-Amino-4-propoxybenzaldehyde with an unsymmetrical ketone.[5]

Materials:

-

2-Amino-4-propoxybenzaldehyde

-

Ketone (e.g., 2-Pentanone) (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)

-

Toluene or solvent-free conditions

Procedure:

-

Microwave-Assisted (Recommended): In a microwave-safe reaction vessel, combine 2-Amino-4-propoxybenzaldehyde (1.0 equiv), the ketone (1.2 equiv), and p-TsOH·H₂O (0.1 equiv).[6]

-

Seal the vessel and place it in a microwave reactor. Irradiate at 120 °C for 10-20 minutes.

-

Conventional Heating: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-Amino-4-propoxybenzaldehyde and the ketone in toluene. Add p-TsOH·H₂O and reflux for 4-8 hours until water evolution ceases.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the desired 6-propoxyquinoline.

| Catalyst System (Step 1) | Solvent (Step 1) | Catalyst (Step 2) | Conditions (Step 2) | Typical Yield |

| Pd₂(dba)₃ / BINAP | Toluene | p-TsOH·H₂O | Microwave, 120 °C, 15 min | 75-90% (over 2 steps) |

| Pd(OAc)₂ / XPhos | 1,4-Dioxane | KOH / EtOH | Reflux, 6 h | 70-85% (over 2 steps) |

Table 1: Representative conditions and expected yields for the two-step synthesis of 6-propoxyquinolines.

Part 2: Synthesis of 2-Substituted-6-propoxybenzofurans

Benzofurans are prevalent motifs in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[7] A powerful strategy for their synthesis involves a Sonogashira coupling of an ortho-haloaryl precursor with a terminal alkyne, followed by an intramolecular cyclization. This domino reaction provides a rapid entry into diverse 2-substituted benzofurans.[8]

Workflow for 6-Propoxybenzofuran Synthesis

Caption: Domino reaction workflow for 2-substituted-6-propoxybenzofuran synthesis.

Protocol 2.1: Synthesis of 2-Hydroxy-4-propoxybenzaldehyde

This protocol describes the conversion of the aryl bromide to a phenol via a nucleophilic aromatic substitution. This step is necessary to enable the subsequent intramolecular O-arylation.

Materials:

-

2-Bromo-4-propoxybenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Copper(I) Iodide (CuI) (catalytic)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, dissolve 2-Bromo-4-propoxybenzaldehyde (1.0 equiv) in DMF.

-

Add NaOH (3.0 equiv) and a catalytic amount of CuI (0.1 equiv).

-

Seal the tube and heat the mixture to 140-160 °C for 24 hours.

-

Cool the reaction to room temperature and pour it into cold water.

-

Acidify the mixture with concentrated HCl until it reaches pH ~2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield 2-Hydroxy-4-propoxybenzaldehyde.

Protocol 2.2: One-Pot Sonogashira Coupling and Cyclization

This protocol describes the palladium and copper co-catalyzed reaction of the synthesized phenol with a terminal alkyne to directly form the benzofuran ring.

Materials:

-

2-Hydroxy-4-propoxybenzaldehyde (or 2-Iodo-4-propoxybenzaldehyde for higher reactivity)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous DMF

Procedure:

-

To a flame-dried Schlenk flask, add 2-Hydroxy-4-propoxybenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.5 equiv).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

Once the reaction is complete, cool to room temperature and dilute with water.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to afford the 2-substituted-6-propoxybenzofuran.

| Precursor | Alkyne | Catalyst System | Base / Solvent | Typical Yield |

| 2-Iodo-4-propoxy-benzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 85-95% |

| 2-Bromo-4-propoxy-benzaldehyde | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60-75% |

Table 2: Representative conditions for the one-pot synthesis of 2-substituted-6-propoxybenzofurans. Note: Iodo-derivatives are generally more reactive than bromo-derivatives in this transformation.

Part 3: Synthesis of 6-Propoxybenzothiazoles

The benzothiazole ring system is another critical pharmacophore, found in compounds with anticancer, antimicrobial, and antituberculosis properties.[9][10] The most common synthesis involves the condensation of a 2-aminothiophenol with an aldehyde. Therefore, a two-step functional group interconversion of 2-Bromo-4-propoxybenzaldehyde is required to generate this key precursor.

Workflow for 6-Propoxybenzothiazole Synthesis

Caption: Multi-step workflow for the synthesis of 2-substituted-6-propoxybenzothiazoles.

Protocol 3.1: Synthesis of 2-Amino-5-propoxythiophenol

This protocol outlines a plausible two-step sequence to convert the starting material into the key 2-aminothiophenol intermediate. Direct thiolation is followed by reductive amination.

Materials:

-

2-Bromo-4-propoxybenzaldehyde

-

Sodium hydrosulfide (NaSH)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

Procedure (Step A: Thiolation):

-

In a pressure vessel, dissolve 2-Bromo-4-propoxybenzaldehyde (1.0 equiv) in NMP.

-

Add sodium hydrosulfide (1.5 equiv).

-

Seal the vessel and heat to 150 °C for 10 hours.

-

Cool, carefully acidify with HCl, and extract with ethyl acetate.

-

Wash, dry, and concentrate to yield crude 2-Mercapto-4-propoxybenzaldehyde, which can be used directly in the next step.

Procedure (Step B: Reductive Amination):

-

Dissolve the crude 2-Mercapto-4-propoxybenzaldehyde (1.0 equiv) in methanol.

-

Add ammonium acetate (10 equiv).

-

Stir for 30 minutes, then add sodium cyanoborohydride (1.5 equiv) portion-wise.

-

Stir at room temperature for 24 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash, dry, concentrate, and purify by chromatography to obtain 2-Amino-5-propoxythiophenol.

Protocol 3.2: Synthesis of 2-Substituted-6-propoxybenzothiazole

This protocol describes the final condensation and oxidative cyclization to form the benzothiazole ring.[11]

Materials:

-

2-Amino-5-propoxythiophenol

-

Aromatic or Aliphatic Aldehyde (1.0 equiv)

-

Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO)

-

Catalyst/Oxidant (e.g., Air, I₂, DDQ)

Procedure:

-

Dissolve 2-Amino-5-propoxythiophenol (1.0 equiv) and the desired aldehyde (1.0 equiv) in ethanol or DMSO.

-

Stir the mixture at room temperature to reflux, depending on the chosen oxidant. For simple air oxidation, refluxing in DMSO is often effective.

-

The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-6-propoxybenzothiazole.

| Aldehyde Partner | Reaction Conditions | Typical Yield |

| Benzaldehyde | DMSO, 100 °C, Air, 12 h | 80-90% |

| 4-Chlorobenzaldehyde | EtOH, I₂ (cat.), Reflux, 4 h | 85-95% |

| Heptanal | EtOH, Reflux, 6 h | 70-80% |

Table 3: Representative conditions for the final cyclization step to form 6-propoxybenzothiazoles.

Conclusion

2-Bromo-4-propoxybenzaldehyde serves as an exemplary starting material for the synthesis of a wide array of valuable heterocyclic compounds. By employing a strategic combination of modern cross-coupling reactions for functional group interconversion and classical named reactions for ring formation, researchers can efficiently access diverse molecular scaffolds. The protocols and workflows detailed in this guide provide a robust foundation for the synthesis of novel quinolines, benzofurans, benzothiazoles, and potentially other heterocyclic systems, thereby facilitating advances in medicinal chemistry and drug discovery.

References

-

Chaudhary, P., et al. (2021). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 11(34), 20847-20867. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

-

Stoltz, B. M., & Enquist, J. A. (2011). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Angewandte Chemie International Edition, 50(44), 10393-10396. Available at: [Link]

-

Saikia, L., & Phukan, P. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 53(49), 6673-6675. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2012). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 55(21), 9347-9359. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

LookChem. (2012). A new synthesis of 2-aryl/alkylbenzofurans by visible light stimulated intermolecular Sonogashira coupling and cyclization reaction in water. Tetrahedron Letters, 53(39), 5275-5278. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Microwave Chemistry: Quinoxalines via Ugi-Smiles Sequence, Tandem Bis-Aldol Reaction of Ketones, Highly Sulfated Scaffolds, Tetrasubstituted Pyrroles [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. asianpubs.org [asianpubs.org]

- 9. orientjchem.org [orientjchem.org]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: FTIR Spectral Deconstruction of 2-Bromo-4-propoxybenzaldehyde

Executive Summary

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for structural verification in synthetic chemistry and drug development. Interpreting the FTIR spectrum of a multifunctional molecule like 2-Bromo-4-propoxybenzaldehyde requires moving beyond simple peak-matching to understanding the quantum mechanical and electronic interactions within the molecule. This application note provides an in-depth, self-validating framework for deconstructing the vibrational modes of 2-Bromo-4-propoxybenzaldehyde, detailing the mechanistic causality behind its unique spectral signature.

Structural Deconstruction & Functional Group Logic

To systematically interpret the spectrum, the molecule must be divided into its four primary structural domains: the conjugated aldehyde, the alkoxy ether chain, the trisubstituted aromatic core, and the heavy halogen substituent. The logical workflow for identifying these domains is visualized below.

Logical workflow for the FTIR spectral interpretation of 2-Bromo-4-propoxybenzaldehyde.

Mechanistic Causality in Spectral Features

As an analytical scientist, it is critical to understand why peaks shift from their theoretical baselines. The spectrum of 2-Bromo-4-propoxybenzaldehyde is heavily influenced by electronic conjugation, quantum coupling, and atomic mass effects.

Conjugation and the Carbonyl (C=O) Stretch

In a standard aliphatic aldehyde, the C=O stretch typically appears around 1730 cm⁻¹[1]. However, in 2-Bromo-4-propoxybenzaldehyde, the carbonyl carbon is directly attached to the aromatic ring. The lone pair of electrons on the oxygen atom of the para-propoxy group donates electron density into the aromatic ring via resonance (+M effect). This electron density delocalizes into the electron-withdrawing aldehyde group (-M effect). This extended π -conjugation system reduces the double-bond character of the C=O bond, lowering its force constant. Consequently, the C=O stretching frequency shifts downward to the 1685–1710 cm⁻¹ range[2].

Fermi Resonance in the Aldehyde C-H Stretch

One of the most diagnostic features of an aldehyde is the presence of a weak doublet in the 2700–2850 cm⁻¹ region. This is not due to two distinct C-H bonds, but rather a quantum mechanical phenomenon known as Fermi resonance [3]. It occurs due to the coupling between the fundamental aldehydic C-H stretching vibration and the first overtone of the aldehydic C-H in-plane bending vibration (which occurs near 1390 cm⁻¹; 1390×2=2780 cm⁻¹). Because these two vibrational states share similar energies and symmetry, they interact and split into two distinct peaks, typically observed near 2720 cm⁻¹ and 2820 cm⁻¹ [1].

Regiochemistry and Out-of-Plane (OOP) Bending

The substitution pattern of the benzene ring dictates the behavior of the aromatic C-H out-of-plane (OOP) bending vibrations, which are highly reliable for structural elucidation. 2-Bromo-4-propoxybenzaldehyde contains a 1,2,4-trisubstituted benzene ring . This specific regiochemistry leaves three aromatic protons: one isolated proton (between the bromo and aldehyde groups) and two adjacent protons. This configuration yields a highly specific diagnostic signature in the fingerprint region: a strong peak near 880 cm⁻¹ (isolated H) and another near 810 cm⁻¹ (two adjacent H's)[4].

The Heavy Atom Effect (C-Br Stretch)

According to Hooke's Law for a diatomic oscillator, the frequency of vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Bromine is a massive atom, which drastically increases the reduced mass of the C-Br bond compared to C-C or C-O bonds. This drops the C-Br stretching frequency deep into the far end of the fingerprint region, typically manifesting as a strong, sharp absorption between 515 and 690 cm⁻¹ [5].

Quantitative Spectral Assignments

The following table summarizes the expected quantitative data for the FTIR spectrum of 2-Bromo-4-propoxybenzaldehyde, structured for rapid cross-referencing during experimental analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Diagnostic Significance |

| Aldehyde | C=O Stretch | 1685 – 1710 | Strong, Sharp | Shifted lower due to aromatic π -conjugation. |

| Aldehyde | C-H Stretch | ~2720 & ~2820 | Weak, Doublet | Confirms aldehyde via Fermi resonance coupling. |

| Propoxy | Aliphatic C-H Stretch | 2850 – 2960 | Medium, Multiplet | Confirms the presence of the saturated alkyl chain. |

| Ether | C-O-C Asym. Stretch | 1200 – 1275 | Strong | Confirms the alkoxy linkage to the aromatic ring. |

| Ether | C-O-C Sym. Stretch | 1020 – 1075 | Medium to Strong | Secondary confirmation of the ether bond. |

| Aromatic | C-H Stretch | 3000 – 3100 | Weak | Characteristic of sp2 hybridized carbons. |

| Aromatic | C=C Ring Stretch | ~1600, 1580, 1500 | Medium to Strong | Confirms the presence of the benzene core. |

| Aromatic | C-H OOP Bend | ~880 & ~810 | Strong | Highly specific for 1,2,4-trisubstitution pattern. |

| Halide | C-Br Stretch | 515 – 690 | Strong | Confirms the presence of the heavy bromine atom. |

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure data integrity and trustworthiness, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which minimizes sample preparation artifacts (such as moisture absorption common in KBr pellet methods).

Step-by-Step Methodology

-

Instrument Initialization & Purge : Turn on the FTIR spectrometer and allow the IR source to stabilize for at least 30 minutes. If equipped, ensure the desiccant purge system is active to minimize atmospheric H2O and CO2 interference.

-

Crystal Cleaning : Gently clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe dampened with spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.

-

Background Acquisition :

-

Causality: A background spectrum must be collected immediately prior to the sample to subtract ambient atmospheric contributions.

-

Action: Collect a background spectrum (air) using 32 to 64 scans at a resolution of 4 cm⁻¹ .

-

-

Sample Application :

-

Apply a small amount of 2-Bromo-4-propoxybenzaldehyde (liquid or solid) directly onto the center of the ATR crystal.

-

If solid, lower the ATR pressure anvil and apply consistent pressure until the real-time preview shows a stable, strong signal (aim for the strongest peak to have ~0.5 to 1.0 absorbance units).

-

-

Spectral Acquisition : Collect the sample spectrum using the exact same parameters as the background (32-64 scans, 4 cm⁻¹ resolution).

-

Data Processing & ATR Correction :

-

Causality: In ATR-FTIR, the depth of penetration of the IR beam is wavelength-dependent (penetration is deeper at lower wavenumbers). This makes peaks in the fingerprint region appear artificially more intense than they would in a standard transmission spectrum.

-

Action: Apply an ATR Correction algorithm within the spectrometer software to normalize peak intensities before comparing the data against standard transmission libraries.

-

Validation Checkpoints

-

System Suitability : Verify that the baseline is flat and that the atmospheric CO2 doublet (~2350 cm⁻¹) has been cleanly subtracted.

-

Moisture Check : Ensure there is no broad, sweeping peak around 3300–3500 cm⁻¹. 2-Bromo-4-propoxybenzaldehyde does not contain an O-H or N-H bond; any broad signal here indicates water contamination in the sample or on the crystal.

References

- Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts.

- OrgChemBoulder. "IR Spectroscopy Tutorial: Aldehydes." University of Colorado Boulder.

- Smith, B.C. "The C=O Bond, Part II: Aldehydes." Spectroscopy Online, 2017.

- MDPI. "Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate)." MDPI, 2026.

- Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups (Alkyl Halides)." LibreTexts.

Sources

Purification of crude 2-Bromo-4-propoxybenzaldehyde by recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-Bromo-4-propoxybenzaldehyde via recrystallization. This compound presents unique handling challenges—namely, a high propensity for "oiling out" due to its low melting point, and a high susceptibility to auto-oxidation.

This guide synthesizes thermodynamic principles with field-proven experimental techniques to help you establish a self-validating purification workflow.

Physicochemical Profiling & Causality

To design a successful recrystallization protocol, we must first understand how the molecular structure of 2-Bromo-4-propoxybenzaldehyde dictates its macroscopic behavior.

| Parameter | Value / Profile | Implication for Recrystallization |

| Molecular Weight | 243.09 g/mol | Moderate size; requires a solvent system that balances lipophilicity. |

| Functional Groups | Aldehyde (-CHO), Bromide (-Br), Propoxy (-OPr) | The aldehyde is highly prone to auto-oxidation into a carboxylic acid. |

| Melting Point | Low (Typical for alkoxybenzaldehydes) | High risk of liquid-liquid phase separation ("oiling out") during cooling[1]. |

| Solubility | High in DCM/EtOAc; Insoluble in Water | Requires a mixed solvent system (e.g., Ethanol/Water) to achieve a steep solubility curve[2]. |

The Causality of the Challenge: The bulky propoxy chain disrupts symmetrical crystal lattice packing, significantly lowering the compound's melting point compared to simpler benzaldehydes. When heated in a solvent, the compound dissolves easily, but upon cooling, it often separates as an impure liquid rather than a solid crystal[3]. Furthermore, the electron-withdrawing bromine atom alters the dipole moment, necessitating a carefully balanced solvent-antisolvent system to force nucleation.

Standard Operating Procedure (SOP): Optimized Recrystallization

This self-validating protocol utilizes an Ethanol/Water mixed solvent system to maximize yield while preventing impurity co-crystallization.

Step 1: Inert Dissolution

-

Place the crude 2-Bromo-4-propoxybenzaldehyde in a round-bottom flask.

-

Purge the flask with Nitrogen or Argon to displace oxygen, preventing the auto-oxidation of the aldehyde group.

-

Add a minimum volume of hot ethanol (approx. 60°C) dropwise while stirring until the solid is completely dissolved[2].

Step 2: Hot Filtration (Impurity Removal)

-

If insoluble particulates remain, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask. Self-Validation: The solution should be perfectly clear and homogeneous.

Step 3: Antisolvent Titration

-

Maintain the solution at 60°C.

-

Add hot deionized water (the antisolvent) dropwise until the solution becomes faintly turbid (cloudy).

-

Immediately add 1-2 drops of hot ethanol just until the turbidity clears. This establishes the exact saturation point.

Step 4: Programmed Cooling

-

Remove the flask from the heat source. Cover it and allow it to cool ambiently to room temperature without any physical disturbance.

-

Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to drive the equilibrium toward maximum crystal formation[2].

Step 5: Isolation and Desiccation

-

Isolate the crystals using vacuum filtration via a Büchner funnel[2].

-

Wash the filter cake with a minimal volume of ice-cold 30% ethanol/water to remove residual mother liquor.

-

Dry the crystals under high vacuum at room temperature. Avoid heat drying in open air to prevent thermal oxidation.

Workflow Visualization

Fig 1: Optimized recrystallization workflow for 2-Bromo-4-propoxybenzaldehyde.

Troubleshooting Guides & FAQs

Q1: My product is separating as a cloudy liquid (oil) at the bottom of the flask instead of forming crystals. How do I resolve this?

A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS)[1].

-

Causality: Oiling out occurs when the temperature at which the solution becomes saturated ( Tsat ) is strictly higher than the melting point of the compound[3]. Because impurities further depress the melting point, the compound liquefies and separates as an impure oil droplet rather than forming a highly ordered, pure crystal lattice[3].

-

Resolution:

-

Reheat the mixture until the oil completely redissolves into a single homogeneous phase[4].

-

Add a small volume (1-2 mL) of the "good" solvent (ethanol). This thermodynamically lowers the Tsat below the compound's melting point[4].

-

Cool the solution extremely slowly. Insulate the flask with cotton or paper towels to reduce the rate of heat loss, which favors crystal growth over oil formation[4].

-

Q2: The solution has cooled completely to room temperature, but no crystals have formed. Where is my product?

A2: Your solution is likely supersaturated.

-

Causality: The cooled solution contains more dissolved compound than it thermodynamically should, but it lacks the necessary nucleation sites (a high-energy surface) to initiate crystal lattice growth[4]. Alternatively, an excessive volume of solvent was used during Step 1[4].

-

Resolution:

-

Induce Nucleation: Gently scratch the inner wall of the glass flask with a glass stirring rod. The micro-abrasions provide a localized energy spike and a physical template for lattice formation[4].

-

Seeding: Introduce a microscopic "seed crystal" of pure 2-Bromo-4-propoxybenzaldehyde if available[4].

-

Concentration: If neither works, the solvent volume is too high. Boil off 20-30% of the solvent under a gentle stream of nitrogen, then repeat the cooling phase[4].

-

Q3: My recovered crystals have a yellowish tint and a broad, depressed melting point. What went wrong?

A3: You are likely observing chemical degradation or impurity co-crystallization.

-

Causality: Benzaldehydes are highly prone to auto-oxidation, converting to their corresponding benzoic acids (e.g., 2-bromo-4-propoxybenzoic acid) when exposed to atmospheric oxygen and heat. Additionally, if the solution was cooled too rapidly, impurities may have been kinetically trapped within the growing crystal lattice[3].

-

Resolution: Ensure all heating and drying steps are performed under an inert atmosphere or vacuum. If carboxylic acid contamination is suspected, dissolve the crude mixture in an organic solvent (like dichloromethane) and perform a liquid-liquid extraction using saturated aqueous sodium bicarbonate. This will deprotonate and wash away the acid before you attempt recrystallization.

Logical Relationship Visualization: Resolving Phase Separation

Fig 2: Thermodynamic decision matrix for troubleshooting liquid-liquid phase separation.

References

- Source: University of York (york.ac.uk)

- Title: 3.

- Title: Purification of 4-(Hexyloxy)

- Source: PharmaLego (pharmalego.com)

Sources

How to remove unreacted starting material from 2-Bromo-4-propoxybenzaldehyde

Welcome to the technical support center for the purification of 2-Bromo-4-propoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key intermediate with high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Initial Purity Assessment & Impurity Identification

A successful purification strategy begins with a thorough understanding of the crude reaction mixture. The synthetic route to 2-Bromo-4-propoxybenzaldehyde dictates the likely impurities. The two most common pathways are:

-

Williamson Ether Synthesis: Alkylation of 2-bromo-4-hydroxybenzaldehyde with a propyl halide.

-

Electrophilic Bromination: Bromination of 4-propoxybenzaldehyde.

Each route presents a unique impurity profile that must be considered.

FAQ: How can I assess the purity of my crude product and identify the major contaminants?

Answer: A multi-pronged analytical approach is recommended for a comprehensive assessment.

-

Thin-Layer Chromatography (TLC): This is the quickest and most common method for initial assessment. By co-spotting your crude mixture with the starting material(s), you can visualize the presence of unreacted precursors. Aldehydes can be visualized under UV light and may also react with specific stains like potassium permanganate. A single, well-defined spot for your product is ideal, but often you will see residual starting material and potentially other byproducts.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides definitive structural information. The aldehydic proton of 2-Bromo-4-propoxybenzaldehyde will appear as a characteristic singlet around δ 9.5-10.5 ppm[1]. The presence of unreacted 4-propoxybenzaldehyde would show a similar aldehyde peak but different aromatic signals. Unreacted 2-bromo-4-hydroxybenzaldehyde would show a phenolic -OH proton, which is often broad and can be exchanged with D₂O.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the mass of the product and byproducts[2][3].

Table 1: Physicochemical Properties of Target Compound and Potential Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Differentiating Feature |

| 2-Bromo-4-propoxybenzaldehyde | C₁₀H₁₁BrO₂ | 243.10 | Solid (by analogy) | >250 (est.) | Target Product |

| 4-Propoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | Liquid | 129-130 / 10 mmHg[4] | Non-brominated; similar polarity |

| 2-Bromo-4-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 127 (approx.)[5] | - | Acidic phenolic -OH group |

| 2-Bromo-4-propoxybenzoic Acid | C₁₀H₁₁BrO₃ | 259.10 | Solid | - | Acidic carboxylic acid group |

Section 2: Choosing the Right Purification Strategy

The optimal purification method depends on the primary impurity, the scale of your reaction, and the desired final purity. A common mistake is defaulting to column chromatography without considering more efficient alternatives.

FAQ: Which purification method is best for my situation?

Answer: Use the following decision-making framework, visualized in the diagram below, to select the most appropriate technique.

-

If the primary impurity is acidic (e.g., 2-bromo-4-hydroxybenzaldehyde or 2-bromo-4-propoxybenzoic acid): An acid-base extraction is the most efficient first step. It leverages the acidic proton to selectively move the impurity into an aqueous basic layer, rapidly removing the bulk of the contaminant.

-

If the primary impurity is non-acidic and has a significantly different polarity (e.g., baseline vs. Rf > 0.5 on TLC): Column chromatography is a robust choice. It is versatile and can separate a wide range of impurities.[6][7][8]

-

If the product is a crystalline solid and the impurity is present in a smaller amount or has different solubility properties: Recrystallization is an excellent and highly scalable method that can yield material of very high purity.[9][10]

-

If the impurity is non-aldehyde and has very similar polarity: Consider forming the sodium bisulfite adduct . This chemical method selectively isolates the aldehyde from other functional groups.[11][12][13]

Caption: Decision tree for selecting a purification strategy.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful but often resource-intensive technique. Proper setup and troubleshooting are critical for success.

Experimental Protocol: Column Chromatography

-

TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. Start with a low-polarity mixture, such as 5:1 Hexanes:Ethyl Acetate, and gradually increase the polarity.[10]

-

Column Packing: Pack a glass column with silica gel as a slurry in the least polar eluent. Ensure there are no air bubbles. Add a layer of sand to the top.[10]

-

Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column. This technique generally provides better resolution than loading the sample dissolved in solvent ("wet loading").

-

Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[8]

Caption: Standard workflow for purification by column chromatography.

FAQ: My aldehyde seems to be decomposing on the silica gel column. What can I do?

Answer: This is a known issue as silica gel is slightly acidic, which can catalyze the decomposition or oxidation of sensitive aldehydes.[6]

-

Solution 1: Deactivate the Silica: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of a non-polar base, such as 1% triethylamine in your eluent. This neutralizes the acidic sites on the silica surface.

-

Solution 2: Use a Different Stationary Phase: Switch to a neutral stationary phase like alumina (Al₂O₃). You will need to re-optimize your solvent system on an alumina TLC plate first.

FAQ: The spots for my product and the starting material (4-propoxybenzaldehyde) are very close on TLC. How can I improve separation?

Answer: This is common when separating structurally similar compounds.

-

Solution 1: Decrease Solvent Polarity: A less polar eluent will cause all compounds to move more slowly, often exaggerating small differences in polarity and improving separation. Try changing from 5:1 to 10:1 or even 20:1 Hexanes:Ethyl Acetate.

-

Solution 2: Change Solvents: Sometimes, changing one of the eluent components can alter selectivity. For example, substituting ethyl acetate with dichloromethane might change the specific interactions with the silica gel, leading to better separation.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, economical, and scalable purification technique for crystalline solids.[14]

Experimental Protocol: Recrystallization

-

Solvent Selection: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures.[10] Perform small-scale tests with solvents like ethanol, isopropanol, or mixed solvent systems like ethanol/water.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot (near-boiling) solvent.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven.

FAQ: My product "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. This is often caused by using a solvent with too high a boiling point or if the product is significantly impure.[10]

-

Solution 1: Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point well below the melting point of your product.

-

Solution 2: Use More Solvent: The presence of a large amount of impurity can depress the melting point. Try dissolving the oil in more hot solvent and re-cooling.

-

Solution 3: Induce Crystallization: If a supersaturated solution forms without crystals, try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product to initiate crystallization.[9]

Section 5: Chemical Purification Methods